[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid [(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid
Brand Name: Vulcanchem
CAS No.: 805323-99-3
VCID: VC16808220
InChI: InChI=1S/C17H31NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(19)18-17(22)23-14-16(20)21/h2-14H2,1H3,(H,20,21)(H,18,19,22)
SMILES:
Molecular Formula: C17H31NO3S2
Molecular Weight: 361.6 g/mol

[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid

CAS No.: 805323-99-3

Cat. No.: VC16808220

Molecular Formula: C17H31NO3S2

Molecular Weight: 361.6 g/mol

* For research use only. Not for human or veterinary use.

[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid - 805323-99-3

Specification

CAS No. 805323-99-3
Molecular Formula C17H31NO3S2
Molecular Weight 361.6 g/mol
IUPAC Name 2-(tetradecanoylcarbamothioylsulfanyl)acetic acid
Standard InChI InChI=1S/C17H31NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(19)18-17(22)23-14-16(20)21/h2-14H2,1H3,(H,20,21)(H,18,19,22)
Standard InChI Key DCKOHNZURSRHCK-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCC(=O)NC(=S)SCC(=O)O

Introduction

Structural Characteristics and Nomenclature

The systematic name [(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid reflects its three primary components:

  • Tetradecanoyl group: A 14-carbon saturated fatty acid chain (CH₃(CH₂)₁₂CO−) providing hydrophobicity.

  • Carbamothioyl group: A thiourea derivative (−NH−C(=S)−NH−) capable of hydrogen bonding and metal coordination.

  • Sulfanyl-acetic acid: A sulfhydryl (−S−) linked to a carboxylic acid (−CH₂COOH), enabling solubility in polar solvents and salt formation .

The molecular formula is C₁₇H₃₁N₂O₃S₂, with a calculated molecular weight of 399.56 g/mol. The presence of multiple sulfur atoms suggests potential redox activity, while the carboxylic acid group allows for pH-dependent solubility .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of [(tetradecanoylcarbamothioyl)sulfanyl]acetic acid likely involves sequential functionalization:

Step 1: Formation of Tetradecanoylcarbamothioyl Intermediate

  • Acylation of thiourea: Reacting tetradecanoyl chloride with ammonium thiocyanate generates tetradecanoyl isothiocyanate.

    CH3(CH2)12COCl+NH4SCNCH3(CH2)12NCS+NH4Cl\text{CH}_3(\text{CH}_2)_{12}\text{COCl} + \text{NH}_4\text{SCN} \rightarrow \text{CH}_3(\text{CH}_2)_{12}\text{NCS} + \text{NH}_4\text{Cl}
  • Thiourea formation: The isothiocyanate reacts with a primary amine (e.g., methylamine) to yield N-tetradecanoylthiourea .

Step 2: Sulfanyl-Acetic Acid Conjugation

The thiourea intermediate undergoes nucleophilic substitution with mercaptoacetic acid (HS−CH₂COOH) in alkaline conditions:

CH3(CH2)12NH−C(=S)−NH2+HS−CH2COOHCH3(CH2)12NH−C(=S)−S−CH2COOH+NH3\text{CH}_3(\text{CH}_2)_{12}\text{NH−C(=S)−NH}_2 + \text{HS−CH}_2\text{COOH} \rightarrow \text{CH}_3(\text{CH}_2)_{12}\text{NH−C(=S)−S−CH}_2\text{COOH} + \text{NH}_3

This reaction parallels methodologies used in synthesizing 2-[(4-nitrophenyl)sulfanyl]acetic acid, where aryl thiols react with chloroacetic acid derivatives .

Step 3: Purification and Characterization

  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients.

  • Spectroscopy:

    • ¹H NMR: Signals at δ 0.88 ppm (terminal CH₃), δ 1.25 ppm ((CH₂)₁₂), δ 3.45 ppm (−S−CH₂−), and δ 12.1 ppm (carboxylic acid −COOH).

    • IR: Peaks at 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 2550 cm⁻¹ (−SH, if present) .

Physicochemical Properties

PropertyValue/Description
Molecular Weight399.56 g/mol
SolubilitySoluble in DMSO, methanol; insoluble in hexane
Melting Point98–102°C (predicted)
logP (Octanol-Water)3.8 (estimated)
pKa (Carboxylic Acid)~2.5

The long alkyl chain dominates hydrophobicity (logP ≈ 3.8), while the carboxylic acid group enhances water solubility at physiological pH .

Biological and Chemical Applications

Antimicrobial Activity

Thiourea derivatives, such as thiazolo[3,2-b]-1,2,4-triazinones, exhibit broad-spectrum antibacterial and antitubercular activity by inhibiting enzymes like leucyl-tRNA synthetase . The tetradecanoyl chain in [(tetradecanoylcarbamothioyl)sulfanyl]acetic acid may enhance membrane permeability, targeting lipid-rich bacterial cell walls .

Industrial Applications

  • Surfactants: The amphiphilic structure (hydrophobic tail + hydrophilic head) suits it for emulsification.

  • Metal Chelation: Thiourea groups bind heavy metals (e.g., Hg²⁺, Pb²⁺), useful in wastewater treatment .

Future Research Directions

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Drug Delivery: Exploit lipid solubility for nanoparticle-based formulations.

  • Catalysis: Assess thiourea’s role in asymmetric organocatalysis.

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